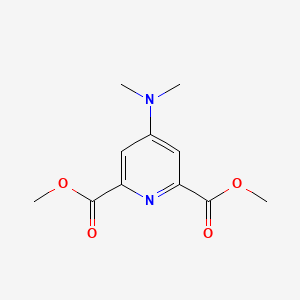
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring and a dimethylamino group at the 4 position. It is widely used in organic synthesis due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the oxidation of pyridine to form the 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield the desired product . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to maintain consistency and purity. The use of automated systems for temperature and pressure control is common to optimize the reaction efficiency.
化学反应分析
Types of Reactions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Acylation: It acts as a nucleophilic catalyst in acylation reactions with anhydrides.
Esterification: It is used in esterification reactions, particularly with acetic anhydrides.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride, dimethylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform and methanol .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and various substituted pyridine derivatives .
科学研究应用
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack by an alcohol to form the ester . The dimethylamino group enhances the nucleophilicity of the compound, making it highly effective in these reactions.
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the dimethylamino group at the 4 position.
4-Dimethylaminopyridine: Contains the dimethylamino group but lacks the ester groups at the 2 and 6 positions.
Uniqueness
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is unique due to the combination of ester groups and the dimethylamino group, which provides it with enhanced nucleophilicity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
89561-21-7 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-13(2)7-5-8(10(14)16-3)12-9(6-7)11(15)17-4/h5-6H,1-4H3 |
InChI 键 |
LWJPUVDVFLHFPZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


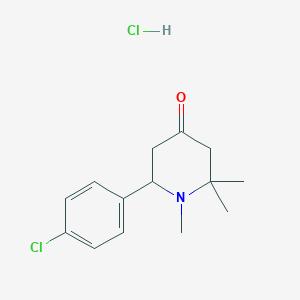
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
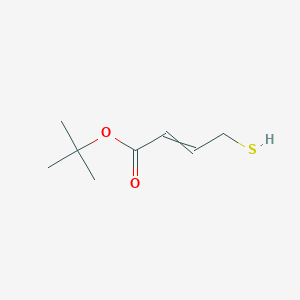
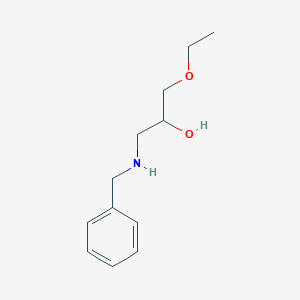
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
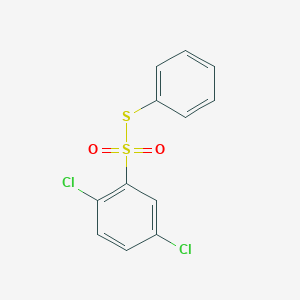
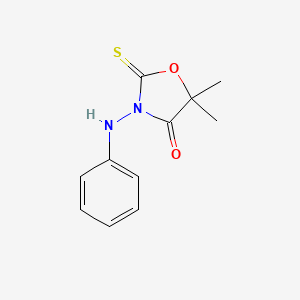
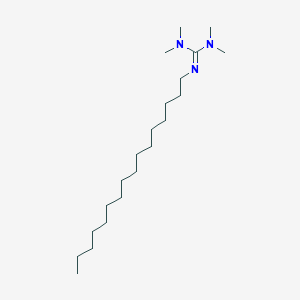
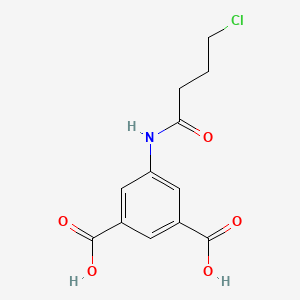
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
silane](/img/structure/B14378303.png)
